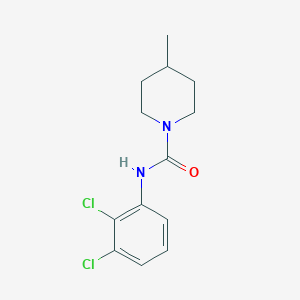![molecular formula C18H17IN2O2 B5399313 N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide](/img/structure/B5399313.png)
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is a complex organic compound characterized by its unique structure, which includes an ethylamino group, a phenylprop-1-en-2-yl moiety, and an iodobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the enone intermediate: This involves the condensation of an appropriate ketone with an aldehyde in the presence of a base to form the enone.
Introduction of the ethylamino group: The enone intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Iodination: The final step involves the iodination of the benzamide moiety using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using phosphine ligands.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the iodobenzamide moiety can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
- N-[(E)-3-(propylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Uniqueness
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is unique due to the presence of the ethylamino group, which can influence its reactivity and interaction with biological targets. The iodo group also provides a site for further functionalization, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c1-2-20-18(23)16(12-13-6-4-3-5-7-13)21-17(22)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHXAIMIJXJNJ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile](/img/structure/B5399249.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B5399266.png)


![ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B5399274.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B5399286.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![Benzoic acid, 3-[(2,4-dinitrophenyl)amino]-](/img/structure/B5399302.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)

